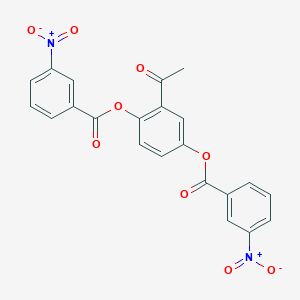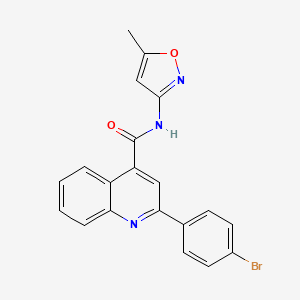
Cyclohexane-1,1-diyldibenzene-4,1-diyl difuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-{4-[(2-FURYLCARBONYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 2-FUROATE is a complex organic compound characterized by its unique structure, which includes a furan ring and a cyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{4-[(2-FURYLCARBONYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 2-FUROATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the esterification of 4-(1-{4-hydroxyphenyl}cyclohexyl)phenol with 2-furoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-{4-[(2-FURYLCARBONYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 2-FUROATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the phenyl groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitutions.
Major Products
The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted phenyl compounds, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(1-{4-[(2-FURYLCARBONYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 2-FUROATE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological pathways and mechanisms.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. The presence of the furan ring and cyclohexyl group may contribute to bioactivity, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of polymers and other materials with specialized properties. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism by which 4-(1-{4-[(2-FURYLCARBONYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 2-FUROATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan ring can participate in π-π interactions, while the cyclohexyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-{4-[(2-FUROYLOXY)PHENYL]CYCLOPENTYL}PHENYL 2-FUROATE: This compound has a similar structure but with a cyclopentyl group instead of a cyclohexyl group.
4-(1-{4-[(2-FURYLCARBONYL)OXY]PHENYL}CYCLOPENTYL)PHENYL 2-FUROATE: Another similar compound with slight variations in the ring structure.
Uniqueness
The uniqueness of 4-(1-{4-[(2-FURYLCARBONYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 2-FUROATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications across different fields, making it a valuable compound for research and industrial use.
Eigenschaften
Molekularformel |
C28H24O6 |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
[4-[1-[4-(furan-2-carbonyloxy)phenyl]cyclohexyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C28H24O6/c29-26(24-6-4-18-31-24)33-22-12-8-20(9-13-22)28(16-2-1-3-17-28)21-10-14-23(15-11-21)34-27(30)25-7-5-19-32-25/h4-15,18-19H,1-3,16-17H2 |
InChI-Schlüssel |
MYFZCVCNJCAECG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)OC(=O)C3=CC=CO3)C4=CC=C(C=C4)OC(=O)C5=CC=CO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B10887234.png)


![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10887255.png)
![2-(4-Methylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10887257.png)
![4-[5-[(4-tert-butylphenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10887259.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B10887262.png)
![(2E)-N-(3-chlorophenyl)-2-cyano-3-[1-(propan-2-yl)-1H-indol-3-yl]prop-2-enamide](/img/structure/B10887266.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10887271.png)

![2-{[1-(1-Adamantyl)-1H-pyrazol-3-YL]imino}-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolan-4-one](/img/structure/B10887283.png)
![3,6-Diphenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B10887296.png)
![2-(4-bromophenoxy)-1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}ethanone](/img/structure/B10887303.png)

